1-(Ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
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Overview
Description
1-(Ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is an organic compound with a complex structure that includes an ethylsulfanyl group, a dioxo-dihydroanthracene core, and a carboxamide group
Preparation Methods
The synthesis of 1-(Ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multiple steps, including the introduction of the ethylsulfanyl group and the formation of the dioxo-dihydroanthracene core. Common synthetic routes may include:
Step 1: Formation of the anthracene core through cyclization reactions.
Step 2: Introduction of the dioxo groups via oxidation reactions.
Step 3: Attachment of the ethylsulfanyl group through nucleophilic substitution.
Step 4: Formation of the carboxamide group through amidation reactions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(Ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dioxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols .
Scientific Research Applications
1-(Ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and as a component in chemical sensors .
Mechanism of Action
The mechanism of action of 1-(Ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets. The ethylsulfanyl group may interact with thiol-containing enzymes, while the dioxo groups can participate in redox reactions. The carboxamide group may facilitate binding to proteins and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
1-(Ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can be compared with similar compounds such as:
1-(Methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide: Lacks the ethylsulfanyl group, leading to different chemical properties and reactivity.
1-(Ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene: Lacks the carboxamide group, affecting its biological activity and applications .
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical and biological properties.
Properties
Molecular Formula |
C17H13NO3S |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-ethylsulfanyl-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C17H13NO3S/c1-2-22-16-12(17(18)21)8-7-11-13(16)15(20)10-6-4-3-5-9(10)14(11)19/h3-8H,2H2,1H3,(H2,18,21) |
InChI Key |
BKPKWXNNGHJGAC-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)N |
Origin of Product |
United States |
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